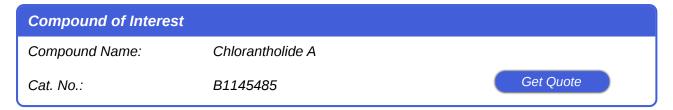


# X-ray Crystallography of Chlorantholide A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray crystallography of **Chlorantholide A**, a linderane-type sesquiterpenoid lactone. While a crystal structure for **Chlorantholide A** itself is not publicly available, this document leverages data from the closely related and structurally analogous compound, Linderane, to provide a comprehensive understanding of the crystallographic characteristics and the methodologies involved in their structural elucidation. Furthermore, this guide explores the potential biological activities of **Chlorantholide A** by examining the known anti-inflammatory mechanisms of similar linderane-type sesquiterpenoids.

## Introduction to Chlorantholide A and Linderane-Type Sesquiterpenoids

Chlorantholide A belongs to the linderane class of sesquiterpenoid lactones, a group of natural products characterized by a complex polycyclic skeleton. These compounds, isolated from plants of the Chloranthus and Lindera genera, have garnered significant interest due to their diverse and potent biological activities. The precise determination of their three-dimensional structure is crucial for understanding their structure-activity relationships and for guiding synthetic and medicinal chemistry efforts. X-ray crystallography remains the gold standard for unambiguously determining the solid-state conformation and absolute stereochemistry of such complex molecules.



### X-ray Crystallography Data of a Linderane Analogue

As a proxy for **Chlorantholide A**, the crystallographic data for Linderane is presented below. This data, obtained from the Crystallography Open Database and originally published by Okada & Koyama in 1993, provides a representative example of the crystal packing and unit cell parameters for this class of compounds.

Value
C15H16O4
260.3 g/mol
Orthorhombic
P 21 21 21
13.633(3) Å
9.102(2) Å
10.153(2) Å
90°
90°

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